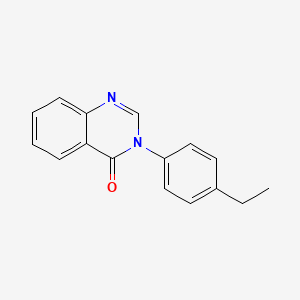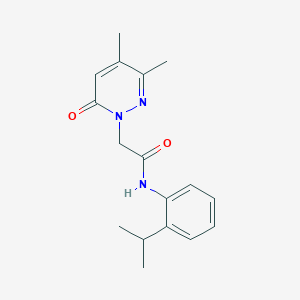![molecular formula C11H17FN4O B5329583 4-{[(5-fluoro-2-pyrimidinyl)amino]methyl}-4-azepanol hydrochloride](/img/structure/B5329583.png)
4-{[(5-fluoro-2-pyrimidinyl)amino]methyl}-4-azepanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(5-fluoro-2-pyrimidinyl)amino]methyl}-4-azepanol hydrochloride is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as AZD-7762, and it is a potent inhibitor of checkpoint kinases 1 and 2 (Chk1 and Chk2).
作用機序
The mechanism of action of 4-{[(5-fluoro-2-pyrimidinyl)amino]methyl}-4-azepanol hydrochloride is related to its ability to inhibit Chk1 and Chk2. These kinases are involved in the DNA damage response pathway, which is activated when cells are exposed to genotoxic stress. By inhibiting these kinases, AZD-7762 disrupts the DNA damage response pathway, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to induce DNA damage and cell death. In cancer cells, AZD-7762 has been shown to induce apoptosis, a process of programmed cell death. Additionally, it has been found to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.
実験室実験の利点と制限
The advantages of using 4-{[(5-fluoro-2-pyrimidinyl)amino]methyl}-4-azepanol hydrochloride in lab experiments are related to its potency and specificity. This compound is a potent inhibitor of Chk1 and Chk2, making it an ideal tool for studying the DNA damage response pathway. Additionally, it has been shown to enhance the efficacy of various chemotherapeutic agents, making it a valuable candidate for combination therapy.
The limitations of using AZD-7762 in lab experiments are related to its potential toxicity and off-target effects. This compound has been found to induce DNA damage and cell death in normal cells, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 4-{[(5-fluoro-2-pyrimidinyl)amino]methyl}-4-azepanol hydrochloride. One potential direction is to investigate its potential use in combination therapy with immunotherapy agents. Another direction is to explore its potential use in targeting cancer stem cells, which are a subpopulation of cancer cells that are resistant to conventional therapies. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for this compound in various cancer types.
合成法
The synthesis of 4-{[(5-fluoro-2-pyrimidinyl)amino]methyl}-4-azepanol hydrochloride involves a complex series of chemical reactions. The starting material for the synthesis is 5-fluoro-2-pyrimidinylamine, which undergoes a series of reactions to form the final product. The synthesis involves the use of various reagents and solvents, including sodium hydride, diisopropylamine, and acetic acid.
科学的研究の応用
The potential applications of 4-{[(5-fluoro-2-pyrimidinyl)amino]methyl}-4-azepanol hydrochloride in scientific research are vast. This compound has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the efficacy of various chemotherapeutic agents, including gemcitabine, cisplatin, and doxorubicin. Additionally, it has been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
4-[[(5-fluoropyrimidin-2-yl)amino]methyl]azepan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O/c12-9-6-14-10(15-7-9)16-8-11(17)2-1-4-13-5-3-11/h6-7,13,17H,1-5,8H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFGBVRVWYHZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)(CNC2=NC=C(C=N2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-acetyl-3-(methylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329506.png)
![5-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5329514.png)
![2-[(3R*,4R*)-3-hydroxy-4-(4-methyl-1-piperazinyl)-1-piperidinyl]nicotinic acid](/img/structure/B5329515.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5329523.png)
![N,3,3-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5329528.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329532.png)
![N-butyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5329535.png)


![2-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5329556.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B5329562.png)

![2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5329581.png)
![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-methylbenzenesulfonamide](/img/structure/B5329591.png)